molecular formula C10H19Cl2N3 B1402585 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride CAS No. 1361116-85-9

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

Cat. No.: B1402585
CAS No.: 1361116-85-9
M. Wt: 252.18 g/mol
InChI Key: DGECTWCYUNHMSB-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-imidazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of the imidazole and piperidine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECTWCYUNHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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